

Application Notes and Protocols for DIM-C-pPhOH in Cell Culture

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Compound of Interest

Compound Name: DIM-C-pPhOH

Cat. No.: B15608336

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Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as **DIM-C-pPhOH**, is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is frequently overexpressed in various cancers and plays a pro-oncogenic role by regulating genes involved in cell proliferation, survival, and migration.[3][4] **DIM-C-pPhOH** exerts its anti-cancer effects by inhibiting NR4A1-regulated pathways, leading to decreased cell growth, induction of apoptosis, and cellular stress.[1][3] These application notes provide detailed protocols for utilizing **DIM-C-pPhOH** in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

DIM-C-pPhOH functions as an NR4A1 antagonist, effectively blocking its transcriptional activity.[4][5] This inhibition mimics the effects of NR4A1 gene silencing.[6] The primary mechanisms through which **DIM-C-pPhOH** exerts its anti-tumor effects include:

- **Inhibition of Cell Proliferation:** By antagonizing NR4A1, **DIM-C-pPhOH** halts the cell cycle and reduces cancer cell proliferation.[1][4]
- **Induction of Apoptosis:** The compound promotes programmed cell death by inducing the cleavage of caspases 3, 7, and 8, and poly(ADP-ribose) polymerase (PARP).[1][5][7] It also

downregulates anti-apoptotic proteins like Bcl-2 and survivin.[1][4]

- **Modulation of Signaling Pathways:** **DIM-C-pPhOH** has been shown to inhibit the mTOR signaling pathway and activate AMPK α , key regulators of cell growth and metabolism.[1][6] It also induces the expression of stress-related genes like sestrin 2.[1][6]
- **Inhibition of Cell Migration:** The compound can decrease the expression of proteins involved in cell migration, such as β 1-integrin.[1][3]

Data Presentation

Table 1: IC50 Values of DIM-C-pPhOH in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μ M)	Incubation Time (hours)	Reference(s)
ACHN	Kidney Cancer	13.6	Not Specified	[1]
786-O	Kidney Cancer	13.0	Not Specified	[1]
L3.6pL	Pancreatic Cancer	11.35	48	[4]
MiaPaCa-2	Pancreatic Cancer	13.87	48	[4]
Panc1	Pancreatic Cancer	15.61	48	[4]
RKO	Colon Cancer	21.2	48	[5]
SW480	Colon Cancer	21.4	48	[5]

Experimental Protocols

Preparation of DIM-C-pPhOH Stock Solution

Materials:

- **DIM-C-pPhOH** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Based on the molecular weight of **DIM-C-pPhOH** (338.41 g/mol), calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM).
- Weigh the calculated amount of **DIM-C-pPhOH** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to dissolve the powder. For example, to make a 10 mM stock solution, dissolve 3.38 mg of **DIM-C-pPhOH** in 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved.
- Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C for extended storage (up to 2 years).^[1]

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of **DIM-C-pPhOH** on cancer cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)^[3]
- **DIM-C-pPhOH** stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **DIM-C-pPhOH** in complete medium from the stock solution. A typical concentration range to test is 1-50 μ M.^{[1][4][5]} Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **DIM-C-pPhOH** used.
- Remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **DIM-C-pPhOH**.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).^{[1][4]}
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect apoptosis induced by **DIM-C-pPhOH**.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **DIM-C-pPhOH** stock solution

- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
- Treat the cells with **DIM-C-pPhOH** at the desired concentrations (e.g., 15-20 μ M) for 24 hours.^[1] Include a vehicle control.
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to analyze changes in protein expression levels following **DIM-C-pPhOH** treatment.

Materials:

- Cancer cell line of interest
- Complete cell culture medium

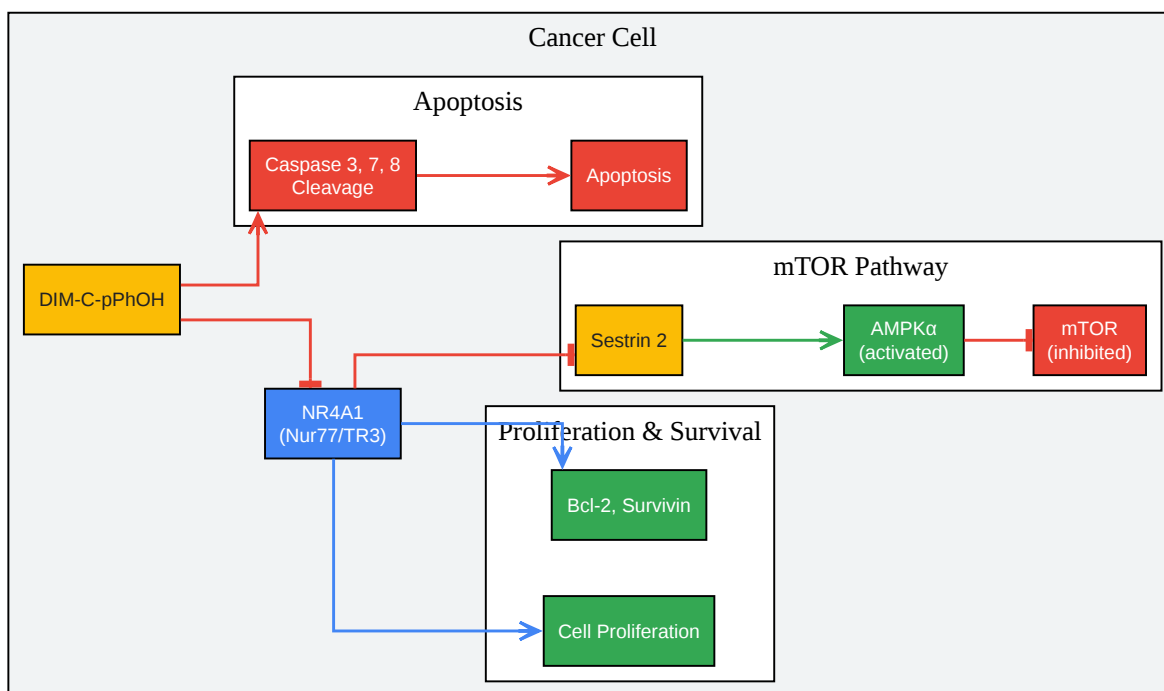
- **DIM-C-pPhOH** stock solution
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2, survivin, p-AMPK, p-mTOR, β -actin)[1][4]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and treat with **DIM-C-pPhOH** (e.g., 15-20 μ M) for 24 hours.[1][8]
- Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Normalize the protein expression to a loading control like β -actin.

Mandatory Visualizations



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Caption: Signaling pathway of **DIM-C-pPhOH** in cancer cells.



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Caption: General experimental workflow for studying **DIM-C-pPhOH**.

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